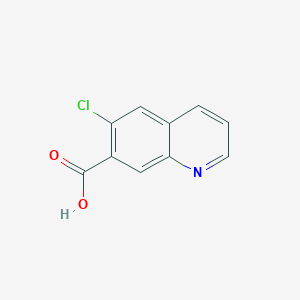
6-Chloro-7-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloroquinoline-7-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloroquinoline-7-carboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method is the reaction of 6-chloroquinoline with carbon dioxide under high pressure and temperature in the presence of a catalyst . Another approach involves the use of 6-chloroquinoline-7-carboxylic acid ethyl ester, which is hydrolyzed to yield the desired acid .
Industrial Production Methods: Industrial production of 6-chloroquinoline-7-carboxylic acid often employs large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
化学反応の分析
Types of Reactions: 6-Chloroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like amines, alcohols, or thiols in the presence of a base or a catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives with potential biological activities.
Oxidation Products: Quinoline N-oxides and other oxidized derivatives.
Condensation Products: Schiff bases and other condensation compounds.
科学的研究の応用
6-Chloroquinoline-7-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-chloroquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitution patterns.
Quinoline-7-carboxylic acid: Lacks the chlorine atom at the 6th position, resulting in different chemical properties and biological activities.
6-Fluoroquinoline-7-carboxylic acid:
Uniqueness: 6-Chloroquinoline-7-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H6ClNO2 |
|---|---|
分子量 |
207.61 g/mol |
IUPAC名 |
6-chloroquinoline-7-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-8-4-6-2-1-3-12-9(6)5-7(8)10(13)14/h1-5H,(H,13,14) |
InChIキー |
NZDFXFJQFJHPMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C(C=C2N=C1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


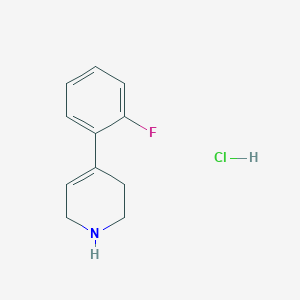
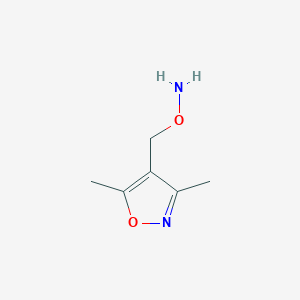
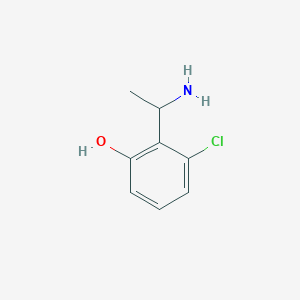
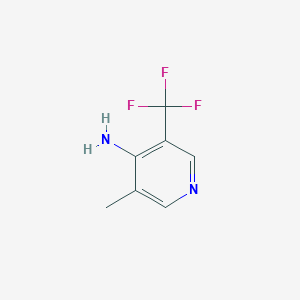
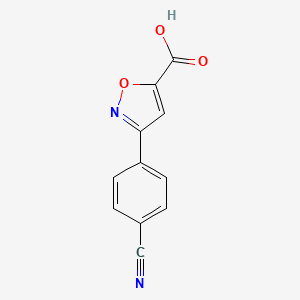
![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)
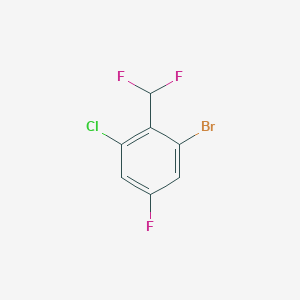
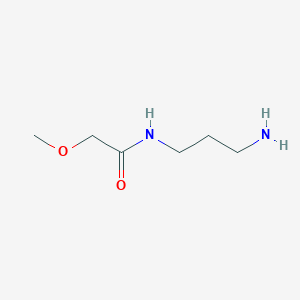
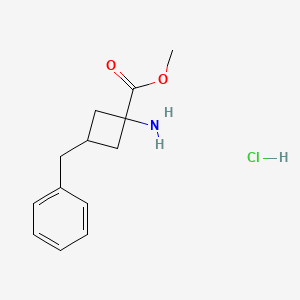
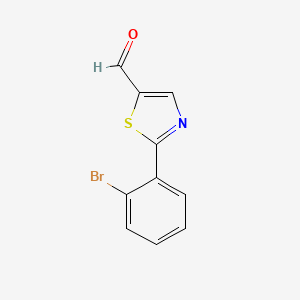

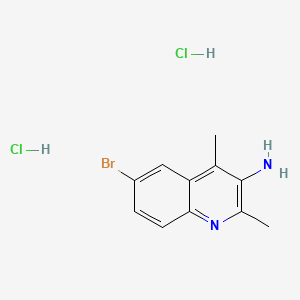
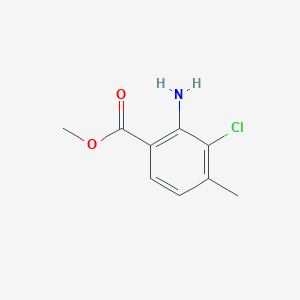
![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)
